

# Molecular structure and formula of 1,4,5,8-Tetrahydroxyanthraquinone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4,5,8-Tetrahydroxyanthraquinone

Cat. No.: B184003

[Get Quote](#)

## An In-depth Technical Guide to 1,4,5,8-Tetrahydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and synthesis of **1,4,5,8-Tetrahydroxyanthraquinone**. It includes detailed experimental protocols for its synthesis and characterization, and discusses its primary biological significance as a key intermediate in the development of anthracenedione-based therapeutics.

## Molecular Structure and Formula

**1,4,5,8-Tetrahydroxyanthraquinone**, also known by its IUPAC name 1,4,5,8-tetrahydroxy-9,10-anthracenedione, is a polycyclic aromatic organic compound.<sup>[1][2]</sup> Its structure consists of an anthraquinone core substituted with four hydroxyl (-OH) groups at the alpha positions. This substitution pattern creates a highly symmetrical molecule.<sup>[2]</sup> The presence of multiple hydroxyl groups and the extended conjugated system of the anthraquinone core are key determinants of its chemical properties and reactivity.

The fundamental molecular details are summarized below.

Identifier	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>8</sub> O <sub>6</sub>	[1][2][3]
Molecular Weight	272.21 g/mol	[2][3]
Exact Mass	272.032074 u	[4]
CAS Number	81-60-7	[1]
Canonical SMILES	<chem>C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O</chem>	[2]
InChI Key	SOGCSKLTQHBFLP-UHFFFAOYSA-N	[1][2]

## Physicochemical Properties

The compound typically appears as bronze needle-like crystals or a brown powder.[5][6] Its high melting point is characteristic of a stable, polycyclic aromatic structure with strong intermolecular hydrogen bonding afforded by the four hydroxyl groups.

Property	Value	Source(s)
Physical State	Solid (Bronze needle-like crystals or Brown powder)	[5][6]
Melting Point	>300 °C	[5]
Boiling Point	554.8 ± 45.0 °C (Predicted)	[4]
Density	1.8 ± 0.1 g/cm <sup>3</sup> (Predicted)	[4]
pKa	6.45 ± 0.20 (Predicted)	[7]
Vapor Pressure	6.43E-13 mmHg at 25°C	[8]

## Experimental Protocols

### Synthesis of 1,4,5,8-Tetrahydroxyanthraquinone

A common laboratory-scale synthesis involves the reductive hydrolysis of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid.<sup>[7][9]</sup>

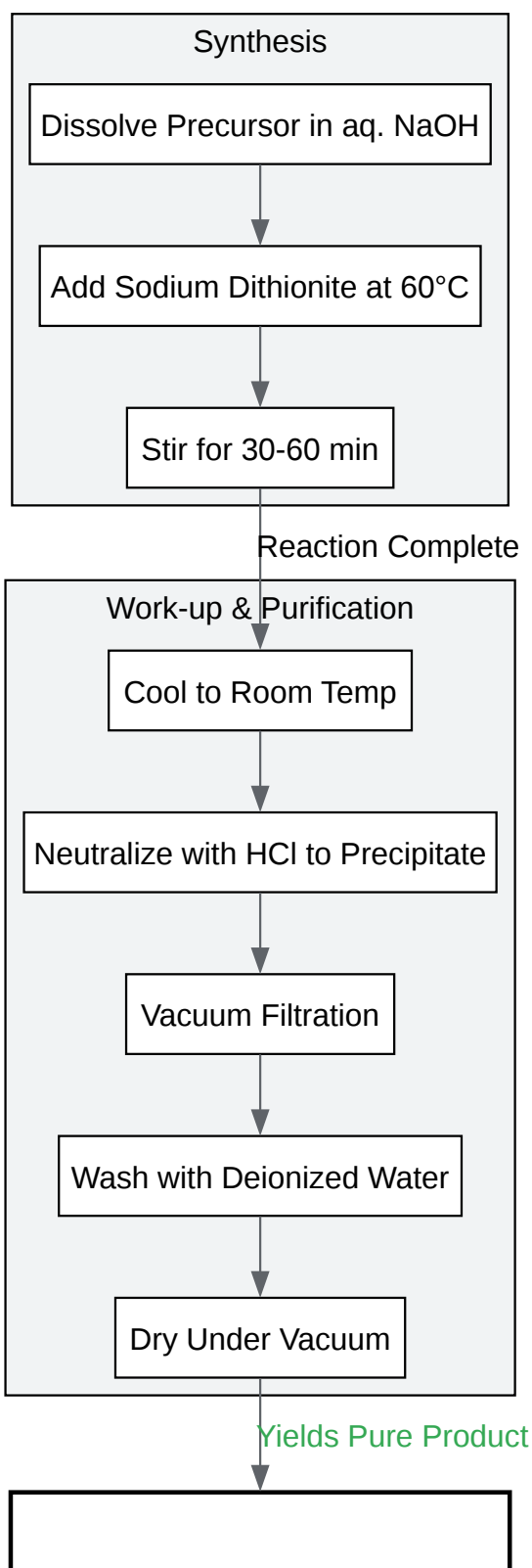
#### Materials and Reagents:

- 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid
- Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Deionized water
- Hydrochloric acid ( $\text{HCl}$ ) (for neutralization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid in an aqueous solution of sodium hydroxide.
- **Reduction:** Gently heat the solution to approximately  $60^\circ\text{C}$ . Gradually add sodium dithionite to the stirring solution. The dithionite acts as the reducing agent.<sup>[10]</sup>
- **Reaction Monitoring:** Maintain the reaction at  $60^\circ\text{C}$  for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully neutralize the solution with hydrochloric acid, which will cause the product to precipitate out of the solution.

- Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with deionized water to remove any inorganic salts.
- Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 50-60°C) to yield **1,4,5,8-Tetrahydroxyanthraquinone**.



[Click to download full resolution via product page](#)

### Synthesis and Purification Workflow

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO- $d_6$ , as anthraquinones often have limited solubility in less polar solvents like  $CDCl_3$ .<sup>[11]</sup> Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.<sup>[1]</sup>
- **Expected  $^1H$  NMR Spectrum (in DMSO- $d_6$ ):**
  - Due to the molecule's symmetry, only two signals are expected for the aromatic protons.
  - A doublet corresponding to H-2 and H-7.
  - A doublet corresponding to H-3 and H-6.
  - A broad singlet at a significantly downfield chemical shift ( $>10$  ppm) corresponding to the four equivalent, hydrogen-bonded hydroxyl protons.
- **Expected  $^{13}C$  NMR Spectrum (in DMSO- $d_6$ ):**
  - Due to symmetry, only four signals are expected in the aromatic region.
  - One signal for the carbonyl carbons (C-9, C-10), expected around 180-190 ppm.
  - Three distinct signals for the aromatic carbons, including those bonded to the hydroxyl groups (C-1, C-4, C-5, C-8) which would be the most downfield of the aromatic signals.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a sample by mixing a small amount of the solid product with potassium bromide (KBr) and pressing it into a thin pellet.
- **Expected Absorption Bands:**
  - **O-H Stretch:** A broad and strong absorption band in the region of  $3200-3500\text{ cm}^{-1}$  due to the hydrogen-bonded hydroxyl groups.

- C=O Stretch: A strong, sharp absorption band around 1610-1640  $\text{cm}^{-1}$ . The frequency is lower than a typical ketone due to intramolecular hydrogen bonding with the adjacent hydroxyl groups.
- C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600  $\text{cm}^{-1}$  region.
- C-O Stretch (Phenolic): A strong band in the 1200-1300  $\text{cm}^{-1}$  region.

### UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, such as ethanol or DMSO, using a quartz cuvette.
- Expected Spectrum: The extended  $\pi$ -conjugated system of the tetrahydroxyanthraquinone chromophore is expected to produce strong absorption bands in the visible region of the spectrum, likely resulting in a colored solution. The exact  $\lambda_{\text{max}}$  will be solvent-dependent. The presence of the four auxochromic hydroxyl groups typically causes a bathochromic (red) shift compared to the unsubstituted anthraquinone parent molecule.

## Biological Activity and Significance

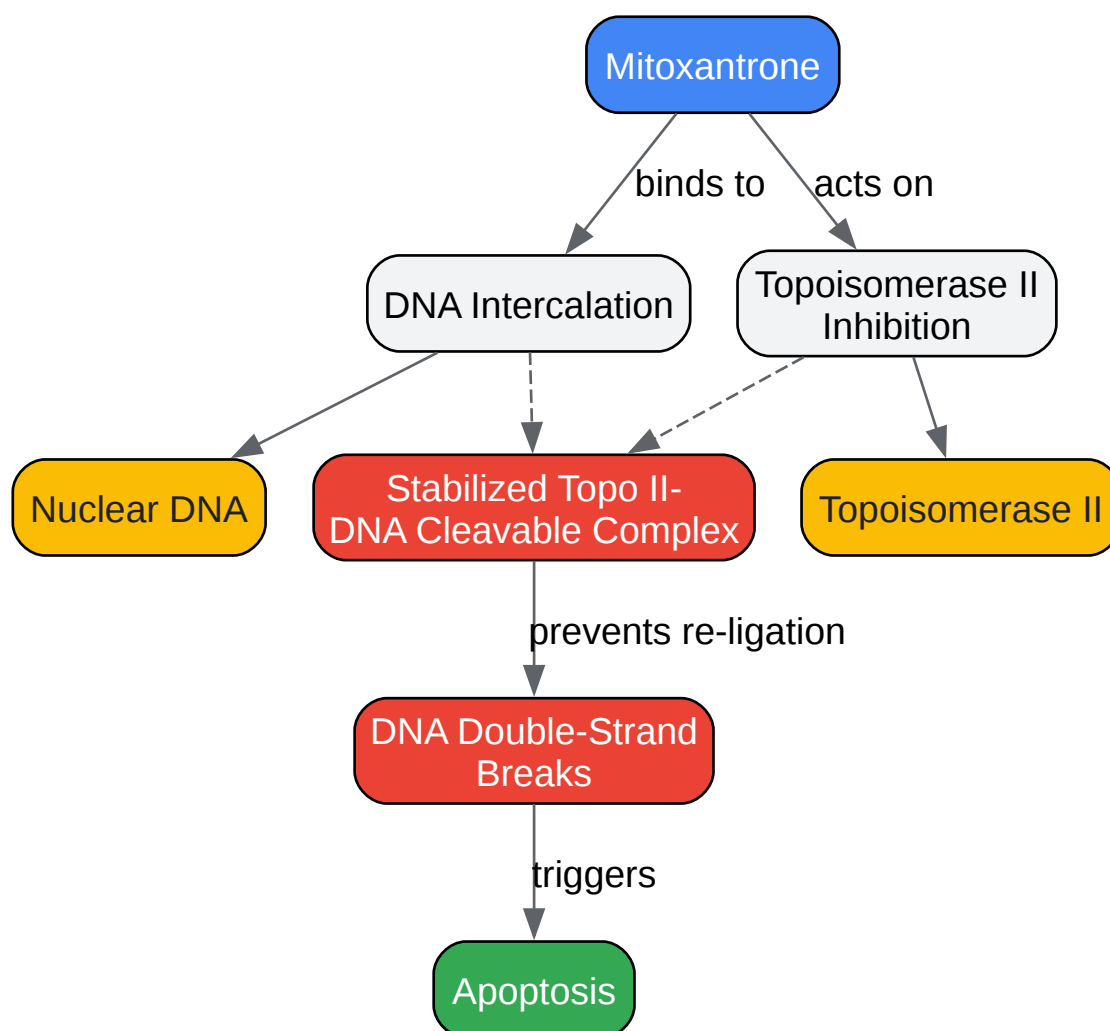
While there is limited research on the direct biological activity of **1,4,5,8-**

**Tetrahydroxyanthraquinone** itself, its paramount importance in drug development lies in its role as a key precursor for the synthesis of Mitoxantrone.<sup>[5]</sup> Mitoxantrone is a potent anthracenedione-derived antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as multiple sclerosis.<sup>[2]</sup>

The anticancer mechanism of Mitoxantrone is well-established and involves two primary actions:

- DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, disrupting the normal DNA helix and interfering with replication and transcription.
- Topoisomerase II Inhibition: Mitoxantrone poisons topoisomerase II, an essential enzyme that manages DNA topology. By stabilizing the enzyme-DNA cleavable complex, it prevents the re-ligation of DNA strands, leading to permanent double-strand breaks.

These DNA double-strand breaks trigger a cellular damage response, ultimately culminating in cell cycle arrest and apoptosis (programmed cell death). The biological relevance of **1,4,5,8-Tetrahydroxyanthraquinone** is therefore intrinsically linked to this downstream pathway, as it provides the core scaffold upon which the pharmacologically active side chains of Mitoxantrone are built.



[Click to download full resolution via product page](#)

#### Mitoxantrone's Mechanism of Action

##### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. 1,4,5,8-tetrahydroxyanthraquinone [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. The Effects of 1,4-Naphthoquinone (NQ) and Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone, DHNQ) Individually and in Combination on Growth and Oxidative Stress in Maize (Zea mays L.) Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <sup>1</sup>H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Dihydroxyanthraquinone(81-64-1) <sup>13</sup>C NMR [m.chemicalbook.com]
- 10. Quinalizarin - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- To cite this document: BenchChem. [Molecular structure and formula of 1,4,5,8-Tetrahydroxyanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184003#molecular-structure-and-formula-of-1-4-5-8-tetrahydroxyanthraquinone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)